REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](C)=[CH:7][CH:6]=1)(=[O:4])=[O:3].ClCl.Cl=O.[Cl-].[C:17]([Cl:21])(Cl)([Cl:19])[Cl:18]>>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:17]([Cl:21])([Cl:19])[Cl:18])=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
mercuric oxide
|
Quantity
|
211 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
chlorine monoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
mercuric oxide
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, gas inlet, dry-ice condenser
|
Type
|
TEMPERATURE
|
Details
|
maintained at 50°-60°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the reaction which
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |